

# Correlating plasma Phenylacetylglutamine with clinical outcomes in stroke patients

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                          |           |
|----------------------|--------------------------|-----------|
| Compound Name:       | Phenylacetylglutamine-d5 |           |
| Cat. No.:            | B028696                  | Get Quote |

# Plasma Phenylacetylglutamine: A Potential Prognostic Biomarker in Ischemic Stroke

A Comparative Guide for Researchers and Drug Development Professionals

The gut microbiome's influence on human health and disease is a rapidly expanding field of research. Recent attention has been given to the role of gut-derived metabolites in cardiovascular diseases, including stroke. One such metabolite, Phenylacetylglutamine (PAG), has emerged as a potential prognostic biomarker in patients who have experienced an ischemic stroke. This guide provides a comparative analysis of key studies investigating the correlation between plasma PAG levels and clinical outcomes in stroke patients, supplemented with detailed experimental protocols and an overview of the proposed signaling pathways.

## **Comparative Analysis of Clinical Studies**

Two major studies provide significant insights into the prognostic value of PAG in ischemic stroke. The first is a large, multicenter prospective study by He et al. (2024) derived from the China Antihypertensive Trial in Acute Ischemic Stroke (CATIS). The second is a two-stage metabolomic study that identified and validated PAG as a biomarker for unfavorable outcomes. For clarity, we will refer to these as the "CATIS Sub-study" and the "Metabolomic Biomarker Study," respectively.



Table 1: Comparison of Study Designs and Patient

**Cohorts** CATIS Sub-study (He et al., **Metabolomic Biomarker Feature** 2024) Study Two-stage (discovery and Multicenter prospective cohort Study Design validation) metabolomic study analysis Discovery: 150 ischemic stroke 3,564 Chinese patients with patients, 50 healthy controls. Patient Population ischemic stroke Validation: 751 ischemic stroke patients, 200 healthy controls Composite of death or major Unfavorable functional **Primary Outcome** disability (mRS 3-6) at 3 outcome (mRS 3-6) at 3 months months Major disability, death, and **Secondary Outcomes** Stroke severity (NIHSS score) vascular events

# Table 2: Key Quantitative Findings on the Association of Plasma PAG with Clinical Outcomes



| Finding                                        | CATIS Sub-study (He et al., 2024)                                                                                               | Metabolomic Biomarker<br>Study                                                                                                                |
|------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------|
| Primary Outcome Association                    | For every 500 ng/mL increase in PAG, there was a 7% increased risk of the primary outcome (death or major disability).[1]       | Patients with unfavorable outcomes had significantly higher median PAG levels (2.5 µmol/L vs. 1.9 µmol/L).[2]                                 |
| Odds Ratios (Highest vs.<br>Lowest PAG Levels) | OR of 1.62 for the primary outcome in the highest vs. lowest quartile of PAG.[1][3]                                             | OR of 2.286 for unfavorable short-term outcomes in the highest vs. lowest tertile of PAG.[2]                                                  |
| Association with Death                         | HR of 2.59 for death in the highest vs. lowest quartile of PAG.[1][3]                                                           | Not explicitly reported as a primary or secondary outcome.                                                                                    |
| Association with Stroke<br>Severity            | Not a primary focus, but higher PAG levels were associated with a worse distribution of mRS scores.[1]                          | Patients with moderate-severe<br>stroke (NIHSS >5) had higher<br>PAG levels than those with<br>mild stroke (2.3 μmol/L vs. 1.9<br>μmol/L).[2] |
| Cognitive Impairment                           | An ancillary study of CATIS found that higher PAG was associated with an increased odds of post-stroke cognitive impairment.[4] | Not reported.                                                                                                                                 |

# Experimental Protocols Measurement of Plasma Phenylacetylglutamine (LC-MS/MS)

The quantitative analysis of PAG in plasma is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

#### 1. Sample Preparation:



- Blood samples are collected in EDTA-containing tubes.
- Plasma is separated by centrifugation.
- For analysis, plasma proteins are precipitated by adding a solvent like methanol.
- An internal standard (e.g., deuterated PAG, PAGIn-d5) is added to the sample for accurate quantification.[5]
- The mixture is vortexed and centrifuged to pellet the precipitated proteins.
- The supernatant, containing the metabolites, is transferred for analysis.
- 2. Liquid Chromatography:
- The supernatant is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
- Separation is achieved on a reverse-phase column (e.g., C18).
- A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile with formic acid) is used to separate PAG from other plasma components.
- 3. Mass Spectrometry:
- The eluent from the LC system is introduced into a tandem mass spectrometer.
- Electrospray ionization (ESI) in positive or negative ion mode is used to ionize the PAG molecules.
- The mass spectrometer is operated in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify PAG and its internal standard based on their unique precursor-to-product ion transitions.[6]

### **Assessment of Clinical Outcomes**

1. Modified Rankin Scale (mRS):



- The mRS is a 7-point scale (0-6) used to measure the degree of disability or dependence in the daily activities of people who have had a stroke.[7][8][9]
- Scores are defined as follows:
  - o 0: No symptoms.
  - 1: No significant disability; able to carry out all usual activities.
  - 2: Slight disability; unable to carry out all previous activities but able to look after own affairs without assistance.
  - 3: Moderate disability; requires some help but able to walk without assistance.
  - 4: Moderately severe disability; unable to walk without assistance and unable to attend to own bodily needs without assistance.
  - 5: Severe disability; bedridden, incontinent, and requires constant nursing care.
  - 6: Dead.[7]
- An "unfavorable outcome" is often defined as an mRS score of 3-6.[1][2]
- 2. National Institutes of Health Stroke Scale (NIHSS):
- The NIHSS is a 15-item neurologic examination stroke scale used to evaluate the severity of an acute stroke.
- Scores range from 0 to 42, with higher scores indicating greater stroke severity.
- A common categorization is:
  - o 0-5: Mild stroke
  - >5: Moderate to severe stroke[2]

## **Signaling Pathways and Mechanism of Action**



PAG is a metabolite derived from the gut microbial breakdown of the amino acid phenylalanine. [10] The proposed mechanism linking elevated PAG to adverse stroke outcomes involves its pro-thrombotic effects.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Plasma Phenylacetylglutamine Levels and Prognosis of Ischemic Stroke: A Multicenter Prospective Study Based on the CATIS Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ahajournals.org [ahajournals.org]
- 4. Phenylacetylglutamine, a Novel Biomarker in Acute Ischemic Stroke PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Phenylacetylglutamine, a Novel Biomarker in Acute Ischemic Stroke [frontiersin.org]
- 6. Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. intermacs.kirso.net [intermacs.kirso.net]
- 8. cumming.ucalgary.ca [cumming.ucalgary.ca]
- 9. Modified Rankin Scale (MRS) Strokengine [strokengine.ca]
- 10. Platelets get gutted by PAG PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Correlating plasma Phenylacetylglutamine with clinical outcomes in stroke patients]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b028696#correlating-plasma-phenylacetylglutaminewith-clinical-outcomes-in-stroke-patients]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com